(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate
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Overview
Description
(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of an acetyl group, an oxidoquinoxalin-4-ium moiety, and a 4-fluorobenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the acetyl group and the 4-fluorobenzoate ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.
Substitution: The fluorobenzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can result in a variety of functionalized quinoxaline derivatives.
Scientific Research Applications
(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to form specific interactions with these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-4-hydroxyquinolin-2(1H)-one: Shares the acetyl and quinoxaline moieties but lacks the fluorobenzoate group.
Quinazolin-4(3H)-ones: Similar heterocyclic structure with different functional groups.
3-Acetyl-4-phenylquinolines: Contains a phenyl group instead of the fluorobenzoate ester.
Uniqueness
(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate is unique due to the combination of its acetyl, oxidoquinoxalin-4-ium, and fluorobenzoate groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
850188-81-7 |
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Molecular Formula |
C18H13FN2O4 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate |
InChI |
InChI=1S/C18H13FN2O4/c1-11(22)17-15(20-14-4-2-3-5-16(14)21(17)24)10-25-18(23)12-6-8-13(19)9-7-12/h2-9H,10H2,1H3 |
InChI Key |
WIQXCNOWZYMPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=C(C=C3)F)[O-] |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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